molecular formula C23H20N6O3 B7686416 1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine

1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine

Cat. No.: B7686416
M. Wt: 428.4 g/mol
InChI Key: NEJGYJHEPMULPJ-UHFFFAOYSA-N
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Description

1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and a pyridinyl-oxadiazole moiety

Properties

IUPAC Name

3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c30-29(31)21-16-18(22-25-23(32-26-22)17-8-10-24-11-9-17)6-7-20(21)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJGYJHEPMULPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=NC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the phenyl ring:

    Coupling reactions: The final step involves coupling the nitrophenyl and pyridinyl-oxadiazole moieties with the piperazine ring under suitable conditions, often using catalysts like palladium or copper.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The compound can be oxidized under strong oxidizing conditions, although this is less common due to the stability of the nitro group.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and strong acids or bases.

Scientific Research Applications

1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

    Biological Studies: It can be used in studies investigating the interactions of complex organic molecules with biological systems, potentially leading to new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine include:

    1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-methylpiperazine: This compound has a methyl group instead of a phenyl group on the piperazine ring, which may alter its biological activity and chemical properties.

    1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-ethylpiperazine: The ethyl group substitution can also impact the compound’s interactions with biological targets and its overall stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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